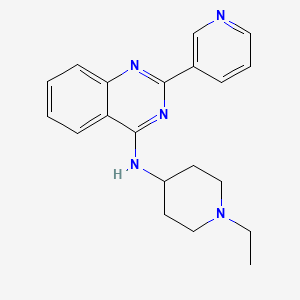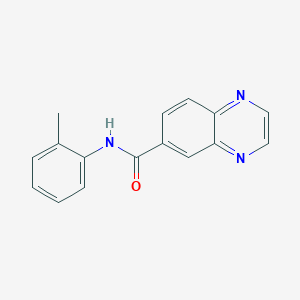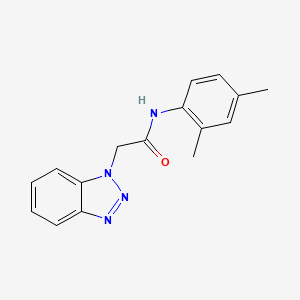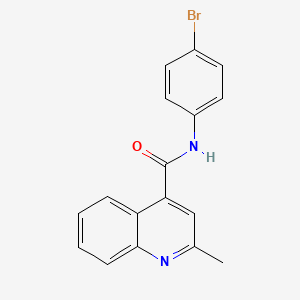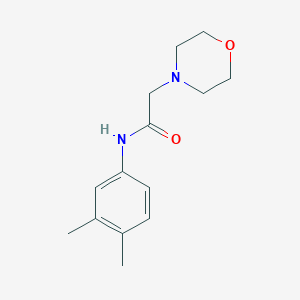
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide, also known as DMMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA is a member of the acetamide family and has a molecular weight of 271.38 g/mol.
Wirkmechanismus
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide's mechanism of action is not fully understood. However, studies have suggested that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has shown promising results in various scientific research fields, making it a potential candidate for drug development. However, N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide's mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide research. One potential direction is to investigate its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other anti-cancer drugs for the treatment of cancer. Further studies are also needed to elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide is a synthetic compound that has shown potential therapeutic applications in various scientific research fields. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for drug development. However, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials.
Synthesemethoden
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide can be synthesized through a multistep process starting from 3,4-dimethylbenzaldehyde and morpholine. The first step involves the condensation of 3,4-dimethylbenzaldehyde with morpholine in the presence of acetic anhydride to form 3,4-dimethyl-N-(morpholin-4-yl)benzamide. The second step involves the reaction of 3,4-dimethyl-N-(morpholin-4-yl)benzamide with acetic anhydride to yield N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide. The purity of N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide can be enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has shown potential therapeutic applications in various scientific research fields. It has been investigated for its anti-inflammatory, anti-cancer, and anti-tumor properties. N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-3-4-13(9-12(11)2)15-14(17)10-16-5-7-18-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFZANGNYWGGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one](/img/structure/B7638250.png)
![2-[(3-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B7638256.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
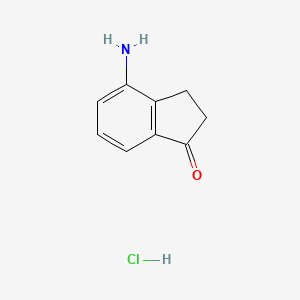
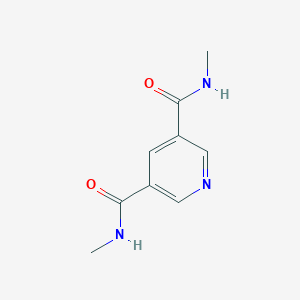
![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)
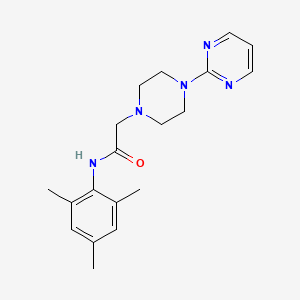
![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
